molecular formula C15H19FN4OS B4540333 N-(2-fluorophenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-(2-fluorophenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B4540333
M. Wt: 322.4 g/mol
InChI Key: VFGYGRJLSVFLRY-UHFFFAOYSA-N
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Description

This compound is of significant interest due to its complex structure and potential applications in various fields of chemistry and biology. The focus here is on the synthesis, structural analysis, chemical reactions, and both physical and chemical properties, without delving into its drug applications or side effects.

Synthesis Analysis

The synthesis of derivatives similar to N-(2-fluorophenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves multiple steps, including the use of acetyl chloride, benzene, and various aromatic aldehydes to achieve the desired triazolylthio acetamide derivatives. These processes are characterized by their specificity to the functional groups involved and the conditions under which these reactions occur (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds is confirmed using a combination of spectroscopic techniques, including MS, IR, CHN, and NMR. These methods provide detailed information about the molecular framework, showing the arrangement of different atoms and the presence of specific functional groups that define the compound's chemical behavior (Wang et al., 2010).

Chemical Reactions and Properties

The chemical reactions primarily involve the interaction of the triazole moiety with various reagents to introduce or modify functional groups, affecting the compound's overall reactivity and stability. These reactions are essential for exploring the compound's potential applications and understanding its behavior under different conditions (Panchal & Patel, 2011).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystal structure, are crucial for determining the compound's suitability for specific applications. These properties can influence how the compound is handled and formulated for use in various experimental or industrial contexts. The crystalline structure, determined by X-ray diffraction, provides insights into the molecular arrangement and potential intermolecular interactions (Ping, 2007).

Chemical Properties Analysis

The chemical properties include reactivity with different chemicals, stability under various conditions, and the potential for undergoing specific reactions. These properties are vital for predicting how the compound interacts with biological systems or other chemical substances, determining its practical applications in research and industry (Wang et al., 2015).

properties

IUPAC Name

N-(2-fluorophenyl)-2-[[5-methyl-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4OS/c1-10(2)8-20-11(3)18-19-15(20)22-9-14(21)17-13-7-5-4-6-12(13)16/h4-7,10H,8-9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGYGRJLSVFLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CC(C)C)SCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-fluorophenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-fluorophenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-fluorophenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-fluorophenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

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